[3,3'-Bipyridine]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3’-Bipyridine]-4-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a nitrile group (-CN) attached to the fourth carbon of one of the pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-4-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine , which allows for the formation of the bipyridine core . Another approach involves the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides . These reactions are usually carried out under controlled conditions with specific catalysts to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling . These methods are scalable and can be optimized for large-scale production. The choice of catalyst and reaction conditions is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: [3,3’-Bipyridine]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction of the nitrile group can yield primary amines, which can be further functionalized.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Primary amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
[3,3’-Bipyridine]-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-4-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity . The nitrile group can also interact with biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong chelating ability and used extensively in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to viologens, which are important in redox chemistry.
3,4’-Bipyridine: Derivatives like milrinone are used in medicine for their cardiovascular effects.
Uniqueness: [3,3’-Bipyridine]-4-carbonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and functionalization options. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
878194-95-7 |
---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-pyridin-3-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-6-9-3-5-14-8-11(9)10-2-1-4-13-7-10/h1-5,7-8H |
InChI Key |
WWJZBYIGMUBSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.